molecular formula C20H20N4O3S B7712519 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide

Cat. No. B7712519
M. Wt: 396.5 g/mol
InChI Key: ZOJGAONMHCOBTQ-UHFFFAOYSA-N
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Description

“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C21H21N5O3S . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been extensively studied. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .


Molecular Structure Analysis

The molecular structure of “N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide” is complex, with a pyrazole and quinoline fragment forming a three-membered azaheterocyclic system . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]quinolines are diverse and depend on the specific synthetic strategy employed. These reactions often involve the use of various functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores .

properties

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-4-24-20-17(12-14-7-5-6-13(2)18(14)21-20)19(22-24)23-28(25,26)16-10-8-15(27-3)9-11-16/h5-12H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJGAONMHCOBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3E)-1-ethyl-8-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methoxybenzenesulfonamide

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